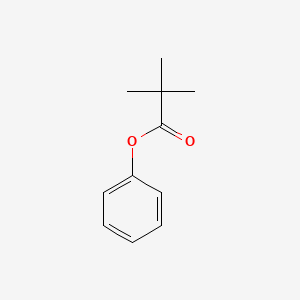

Pivalic acid, phenyl ester

Description

Contextualization within Ester Chemistry and Organic Synthesis Research

Pivalic acid, phenyl ester is a notable example within the broader class of esters, which are characterized by a carbonyl group bonded to an oxygen atom. In the context of organic synthesis, esters are fundamental functional groups, participating in a wide array of transformations. The synthesis of phenyl pivalate (B1233124) itself is a classic example of esterification, typically achieved through the reaction of pivalic acid with phenol (B47542), often in the presence of a catalyst. ontosight.ai

Research in this area explores various synthetic methodologies, including the use of pivalic anhydride (B1165640) and sodium thiosulfate (B1220275) pentahydrate for the esterification of phenols. arkat-usa.org Such methods are investigated to improve efficiency, yield, and environmental compatibility. Once formed, phenyl pivalate can undergo typical ester reactions such as hydrolysis to regenerate the parent pivalic acid and phenol.

Furthermore, aryl pivalates, including phenyl pivalate, have emerged as important substrates in modern cross-coupling reactions. These reactions, often catalyzed by transition metals like nickel, allow for the formation of carbon-carbon and carbon-heteroatom bonds by cleaving the otherwise stable aryl C–O bond. galchimia.comacs.org This has opened new avenues for the synthesis of complex biaryl compounds. galchimia.com

Significance of Pivaloyl and Phenyl Moieties in Molecular Design and Reactivity

The distinct chemical properties of this compound are a direct consequence of its two constituent parts: the pivaloyl group and the phenyl group.

The pivaloyl group , (CH3)3C-CO-, is a sterically bulky acyl group. wikipedia.org This bulkiness imparts several key features to the molecule. It can act as a protecting group for alcohols and phenols in multi-step organic syntheses, shielding the hydroxyl group from unwanted reactions. wikipedia.orghighfine.com The steric hindrance provided by the tert-butyl moiety also enhances the hydrolytic stability of the ester compared to less hindered esters like acetates. This stability is a crucial factor in its application as a protecting group and in controlling reactivity. pasteur.fr In some contexts, the pivaloyl group can also influence the regioselectivity of reactions on the phenyl ring.

Overview of Key Research Areas and Methodologies

Research involving this compound and related pivalates is diverse and employs a range of modern chemical methodologies. Key research areas include:

Catalysis: A significant focus is on the use of transition metal catalysts, particularly nickel and palladium, to activate the C-O bond of aryl pivalates for cross-coupling reactions. galchimia.comacs.orgresearchgate.net These studies often involve detailed mechanistic investigations to understand the catalytic cycle, including steps like oxidative addition and reductive elimination. acs.org

Organic Synthesis and Methodology Development: Chemists are continuously developing new and improved methods for the synthesis of phenyl pivalate and its derivatives. arkat-usa.org This includes exploring greener reaction conditions and catalysts. organic-chemistry.org Furthermore, phenyl pivalate serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Protecting Group Chemistry: The pivaloyl group's role as a robust and sterically hindered protecting group for phenols is a well-established area of research. wikipedia.orghighfine.com Studies in this field focus on the conditions for its introduction (protection) and removal (deprotection) with high selectivity and yield. organic-chemistry.org

Materials Science: The incorporation of the phenyl pivalate moiety into polymers and resins is explored to enhance their thermal and mechanical properties. ontosight.ai The rigidity of the phenyl group and the stability of the pivalate ester linkage are key attributes in this context.

Common methodologies employed in these research areas include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and reaction monitoring, as well as chromatographic methods for purification. nih.gov

| Property | Value |

| Molecular Formula | C11H14O2 |

| Molar Mass | 178.23 g/mol |

| IUPAC Name | phenyl 2,2-dimethylpropanoate |

| CAS Number | 4920-92-7 |

| Synonyms | Phenyl pivalate, Phenyl trimethylacetate |

Structure

3D Structure

Properties

CAS No. |

4920-92-7 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

phenyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

PUXKSJCSTXMIKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

Other CAS No. |

4920-92-7 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of Pivalic Acid, Phenyl Ester and Its Derivatives

Direct Esterification Pathways

Direct esterification methods provide a straightforward approach to the synthesis of pivalic acid, phenyl ester, commonly known as phenyl pivalate (B1233124). These methods involve the direct reaction of a pivalic acid source with phenol (B47542) or its derivatives.

Esterification via Carboxylic Acids and Phenols (e.g., Pivalic Acid and Phenol)

The direct reaction between pivalic acid and phenol is a fundamental method for forming phenyl pivalate. However, due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction often requires harsh conditions or the use of catalysts to proceed efficiently. High temperatures, typically between 220-230 °C, and the use of reagents like boric acid in a solvent such as N-methylpyrrolidone (NMP) with azeotropic removal of water can be employed to drive the reaction forward. researchgate.net

Utilization of Activating Agents (e.g., Pivalic Anhydride (B1165640), Acid Halides)

To circumvent the often harsh conditions of direct acid-phenol esterification, more reactive derivatives of pivalic acid are frequently used. Pivaloyl chloride, the acid halide of pivalic acid, readily reacts with phenol to produce phenyl pivalate. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov For instance, the reaction of pivaloyl chloride with phenol in the presence of triethylamine and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758) can afford phenyl pivalate in excellent yield. nih.gov

Pivalic anhydride is another effective activating agent. arkat-usa.orgorganic-chemistry.org It can react directly with phenols, often with the aid of a catalyst, to form the corresponding pivalate esters. arkat-usa.org For example, the reaction of phenol with pivalic anhydride can be catalyzed by sodium thiosulfate (B1220275) pentahydrate in a solvent like dimethylformamide (DMF) at elevated temperatures. arkat-usa.org In some cases, the reaction of a carboxylic acid with pivalic anhydride can form a mixed anhydride in situ, which then reacts with a phenol to yield the desired ester. arkat-usa.org

Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(N,N-Dimethylamino)pyridine (DMAP) Mediated Esterification

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), is a mild and highly efficient method for the synthesis of esters, including phenyl pivalate. rsc.orgnih.govorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acid or high temperatures. commonorganicchemistry.com

The reaction proceeds through the activation of the carboxylic acid (pivalic acid) by DCC to form a highly reactive O-acylisourea intermediate. nih.govorganic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an acylated pyridinium (B92312) species. rsc.org This intermediate is a highly effective acylating agent that readily reacts with the alcohol (phenol) to form the final ester product and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. rsc.orgnih.gov The use of DMAP is crucial as it accelerates the reaction and prevents the formation of an unreactive N-acylurea byproduct. rsc.orgorganic-chemistry.org

Indirect Synthetic Approaches and Precursor Transformations

Indirect methods for the synthesis of phenyl pivalate involve the transformation of precursor molecules that already contain a portion of the final ester structure. One such approach involves the reaction of a Grignard reagent, like phenylmagnesium bromide, with tert-butyl perbenzoate. This reaction yields phenyl tert-butyl ether, which is an isomer of phenyl pivalate, highlighting a transformation of a precursor to a structurally related compound rather than a direct synthesis of the ester itself. orgsyn.org

Another indirect route involves the modification of a pre-existing molecule. For instance, 2-phenyl-13α-oestrone can be synthesized from its carbamate (B1207046) derivative, and subsequently, a pivalate group can be introduced onto the phenolic hydroxyl group to form the corresponding phenyl pivalate derivative. nih.gov This demonstrates a strategy where the core phenyl-containing structure is assembled first, followed by the esterification step.

Furthermore, nickel-catalyzed cross-coupling reactions can utilize phenyl pivalates as coupling partners. For example, various phenyl pivalates can couple with hydrogen phosphoryl compounds to produce aryl phosphonates and phosphine (B1218219) oxides. organic-chemistry.org While this is a reaction of phenyl pivalate, it points to the possibility of synthesizing derivatives by modifying the phenyl ring through such coupling reactions, which can be considered an indirect approach to accessing substituted phenyl pivalates.

Green Chemistry Principles in Pivalate Ester Synthesis

The application of green chemistry principles to the synthesis of pivalate esters aims to develop more environmentally benign and sustainable processes. One key area of focus is the use of greener solvents and catalysts. Research has identified methyl pivalate as a potential green solvent replacement for hazardous volatile non-polar solvents like toluene. rsc.orgcopernicus.org

Efforts to create greener synthetic routes include:

Catalytic Routes from Renewable Resources: The synthesis of pivalate esters can be designed to start from potentially renewable resources, enhancing their green credentials. rsc.org

Solvent-Free Conditions: A simple and efficient protocol for the pivaloylation of alcohols has been developed that proceeds without a catalyst and under solvent-free conditions, offering short reaction times and high yields. organic-chemistry.org

Use of Greener Solvents: Diethyl carbonate, a biodegradable and greener solvent, has been successfully used in the iron-catalyzed direct acylation of amines with carboxylic acids, a reaction type related to esterification. rsc.org

Homogeneous Synthesis in Ionic Liquids: Cellulose derivatives have been synthesized using vinyl pivalate in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), demonstrating a novel process in a non-volatile and potentially recyclable medium. rsc.org

Catalyst Reusability: The development of recyclable catalysts, such as hydrotalcite for acylation reactions in water, aligns with green chemistry principles by minimizing waste. researchgate.net

These approaches highlight a trend towards designing esterification processes with reduced environmental impact, focusing on atom economy, safer chemicals, and energy efficiency.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted phenyl pivalates can be achieved by starting with substituted phenols or by modifying the phenyl ring of a pre-formed phenyl pivalate.

One direct approach is the esterification of a substituted phenol with a pivalic acid derivative. For example, 4-(hydroxymethyl)phenyl pivalate is synthesized by the esterification of 4-(hydroxymethyl)phenol with pivaloyl chloride. cymitquimica.com Similarly, 2-(4-tert-butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate is prepared by reacting the corresponding substituted acrylonitrile (B1666552) precursor with pivaloyl chloride. nih.gov

Another strategy involves the modification of a pre-existing molecule containing a phenolic hydroxyl group. For instance, derivatives of 13α-oestrone can be first synthesized, and then the phenolic hydroxyl group can be esterified using pivaloyl chloride to introduce the pivalate group. nih.gov This method allows for the late-stage introduction of the pivalate moiety onto a complex molecular scaffold.

Furthermore, cross-coupling reactions can be employed to introduce substituents onto the phenyl ring of a pivalate ester. For example, palladium-catalyzed C-H activation reactions can be used to synthesize 2-(4-substituted)phenyl derivatives of 13α-oestrone pivalate. nih.govresearchgate.net Nickel-catalyzed cross-coupling reactions also show promise in this area, for example, in the coupling of phenyl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org

The following table provides examples of synthesized substituted phenyl pivalate derivatives and their starting materials.

| Substituted Phenyl Pivalate Derivative | Precursor 1 | Precursor 2 |

| 4-(Hydroxymethyl)phenyl pivalate cymitquimica.com | 4-(Hydroxymethyl)phenol | Pivaloyl chloride |

| 2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate nih.gov | 2-(4-(tert-butyl)phenyl)-3-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-hydroxyacrylonitrile | Pivaloyl chloride |

| 2-Phenyl-13α-oestrone 3-pivalate nih.gov | 2-Phenyl-13α-oestrone | Pivaloyl chloride |

| 4-Chlorosulfonylphenyl pivalate chemicalbook.com | Phenyl pivalate | Chlorosulfonic acid (inferred) |

| 4-Nitrophenyl pivalate nih.gov | 4-Nitrophenol | Chloro(phenyl)methyl pivalate |

Exploration of Steric and Electronic Effects in Derivative Synthesis

The steric bulk of the pivaloyl group presents a substantial challenge in the synthesis of its ester derivatives. Traditional esterification methods often result in low yields due to the hindered nature of the pivaloyl moiety. google.com For instance, the preparation of sterically hindered esters like secondary- and tertiary-butyl pivalate has been successfully achieved by reacting pivaloyl chloride with the corresponding alcohol. union.edu This approach circumvents the equilibrium limitations of direct esterification.

The steric hindrance of the pivaloyl group also plays a protective role, enhancing the chemical stability of the ester by making it resistant to enzymatic hydrolysis. This stability is a desirable trait in various applications. However, this same steric bulk can also impede reactivity. For example, in the synthesis of 2-phenylethyl pivalate, the steric hindrance from the pivaloyl group necessitates longer reaction times for complete conversion.

Electronic effects also play a critical role in the synthesis and reactivity of pivalate ester derivatives. In the platinum-catalyzed cycloisomerization of propargylic esters, the electronic nature of the substituents significantly influences the reaction pathway. nih.gov Electron-donating groups tend to favor a 5-exo-dig cyclization, while electron-withdrawing groups promote a 6-endo-dig cyclization. nih.gov Furthermore, the electronic properties of the acyl group itself can have a dramatic effect on product ratios. Replacing a pivalate group with an electron-rich p-methoxybenzoyl group has been shown to significantly alter the outcome of the cycloisomerization. nih.gov

Theoretical studies have further illuminated the impact of electronic effects. For instance, in the Ir(III)-catalyzed reaction of unsaturated oxime pivalates with alkenes, introducing a strong electron-donating group can allow the reaction to proceed at room temperature. rsc.org Conversely, a more electron-withdrawing substituent increases the energy barrier for the migratory insertion of alkenes. rsc.org

The interplay between steric and electronic effects is a recurring theme. In the palladium-catalyzed cross-coupling of alkenyl pivalates, the steric congestion around the phosphine ligand can retard the reaction, highlighting the need for a balance between ligand bulk and reactivity. polyu.edu.hk Similarly, in the development of human neutrophil elastase (HNE) inhibitors, the bulky pivaloyl group can sometimes lead to reduced inhibitory potency due to steric clashes within the enzyme's active site.

The following table summarizes the influence of steric and electronic effects on the synthesis of various pivalate ester derivatives:

| Derivative | Synthetic Method | Key Steric/Electronic Effects Observed | Reference |

| sec-Butyl pivalate | Reaction of pivaloyl chloride with sec-butyl alcohol | Steric hindrance of the pivaloyl group necessitates the use of the more reactive acid chloride. | union.edu |

| 2-Phenylethyl pivalate | Base-catalyzed transesterification | Steric hindrance from the pivaloyl group leads to prolonged reaction times. | |

| 2,3-Disubstituted indolizines | Pt-catalyzed cycloisomerization of propargylic pivalates | Electronic effects of substituents control the cyclization pathway (5-exo-dig vs. 6-endo-dig). | nih.gov |

| 2,3-Dihydropyridines | Ir(III)-catalyzed reaction of unsaturated oxime pivalates | Electron-donating groups on the oxime pivalate lower the reaction's activation energy. | rsc.org |

| Multi-substituted alkenes | Pd-catalyzed cross-coupling of alkenyl pivalates | Steric bulk of the phosphine ligand influences catalytic activity. | polyu.edu.hk |

Novel Synthetic Routes for Complex Pivalate Ester Structures

The challenges associated with the synthesis of sterically hindered pivalate esters have spurred the development of novel synthetic methodologies. These routes often employ specialized reagents and catalysts to overcome the steric barriers and achieve high yields of complex pivalate structures.

One notable advancement is the use of palladium-catalyzed cross-coupling reactions. For instance, a catalytic system based on a novel phenylpyrazole phosphine ligand has been successfully employed for the cross-coupling of alkenyl pivalates with organomagnesium or organozinc reagents. polyu.edu.hk This method provides a practical pathway to multi-substituted alkenes under mild conditions. polyu.edu.hk Similarly, nickel-catalyzed cyanation of benzylic and allylic pivalate esters using an air-stable Ni(II) precatalyst offers an efficient route to important nitrile-containing compounds. researchgate.net This reaction was even applied to the synthesis of (±)-naproxen. researchgate.net

The activation of less reactive C–O bonds in aryl pivalates has also been a significant area of research. Nickel-catalyzed C–H/C–O biaryl coupling of 1,3-azoles and aryl pivalates has been studied mechanistically, providing insights into the catalytic cycle which involves oxidative addition, C–H nickelation, and reductive elimination. acs.org This understanding is crucial for the rational design of more efficient catalysts. The Shi group reported the Negishi cross-coupling of aryl pivalates with aryl zinc chlorides, which tolerated both naphthyl and phenyl pivalates. mdpi.com

For the synthesis of highly hindered steroid esters, such as testosterone (B1683101) pivalate and 19-nor-17α-ethinyltestosterone pivalate, various newer esterification methods have been investigated to overcome the steric hindrance of both the steroid and the pivalic acid. nih.govglobalauthorid.com

Furthermore, innovative approaches have been developed for the synthesis of prodrugs containing pivalate esters. A novel synthetic route towards acyloxymethyl prodrugs of psilocin and related tryptamines involves the chemoselective installation of a carbamate protecting group on the indole (B1671886) nitrogen, allowing for the subsequent delicate O-acyloxymethylation. chemrxiv.org

The following table details some of the novel synthetic routes for complex pivalate ester structures:

| Target Structure | Synthetic Methodology | Key Features of the Method | Reference |

| Multi-substituted alkenes | Palladium-catalyzed cross-coupling of alkenyl pivalates with organometallic reagents | Utilizes a novel phenylpyrazole phosphine ligand; proceeds under mild conditions. | polyu.edu.hk |

| Benzylic and allylic nitriles | Nickel-catalyzed cyanation of benzylic and allylic pivalates | Employs an air-stable Ni(II) precatalyst and Zn(CN)₂. | researchgate.net |

| Biaryls | Nickel-catalyzed C–H/C–O coupling of azoles and aryl pivalates | Mechanistic studies have elucidated the catalytic cycle. | acs.org |

| Biaryls | Negishi cross-coupling of aryl pivalates with aryl zinc chlorides | Tolerates a range of aryl pivalates. | mdpi.com |

| Hindered steroid esters | Various modern acylation methods | Overcomes significant steric hindrance from both reactants. | nih.govglobalauthorid.com |

| Acyloxymethyl prodrugs of tryptamines | Chemoselective protection and subsequent acyloxymethylation | Employs a carbamate protecting group to achieve selectivity. | chemrxiv.org |

Mechanistic Investigations of Pivalic Acid, Phenyl Ester Reactions

Ester Cleavage and Deacylation Mechanisms

The cleavage of the ester bond in phenyl pivalate (B1233124) can be achieved through several pathways, including both reductive and hydrolytic methods. The specific mechanism is dictated by the reagents and conditions employed.

Reductive cleavage of aryl pivalates offers a powerful method for the deoxygenation of phenols, converting the C-O bond into a C-H bond. rsc.org This transformation is significant as it allows the pivalate group to be used as a robust, traceless directing group for arene functionalization. rsc.org

A prominent method involves nickel-catalyzed reductive deoxygenation using hydrosilanes as a mild reducing agent. rsc.org In this process, a nickel(0) catalyst, often generated in situ from a Ni(II) precatalyst, is believed to initiate the cycle. The reaction proceeds through the cleavage of the C(aryl)–O bond, a step that is often challenging but is facilitated by the nickel catalyst. rsc.org

Another example of reductive C–O bond cleavage is seen in calcium-promoted reactions. While studied with substrates like propargyl and allyl pivalates, the principle involves the use of calcium granules to effect a reductive coupling, demonstrating that vastly abundant metals can be used for C(sp3)–O bond cleavage under mild, catalyst-free conditions. acs.org The reduction of esters can also be accomplished using potent reducing agents like lithium aluminum hydride (LiAlH4), which cleaves the ester to yield the corresponding alcohols.

Table 1: Comparison of Reductive Cleavage Methods for Pivalates

| Method | Catalyst / Reagent | Key Features | Substrate Example | Ref |

| Ni-Catalyzed Deoxygenation | Ni(cod)₂ / Hydrosilane | Mild conditions; converts aryl pivalates to arenes; traceless removal of oxygen functionality. | Aryl Pivalates | rsc.org |

| Ca-Promoted Reductive Coupling | Calcium Granules | Catalyst-free; additive-free; mild conditions for C(sp³)–O cleavage. | Propargyl Pivalates | acs.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; cleaves ester to corresponding alcohols. | 2-Phenylethyl Pivalate |

Catalyzed Hydrolysis Mechanisms

The hydrolysis of phenyl pivalate, breaking the ester linkage to form phenol (B47542) and pivalic acid, can be catalyzed by acids, bases, or enzymes. Under aqueous acidic or basic conditions, the ester undergoes hydrolysis, typically requiring heat (reflux) to proceed at a reasonable rate.

Enzymatic catalysis provides a highly specific and efficient alternative. For instance, the hydrolysis of the structurally similar p-nitrophenyl pivalate is catalyzed by the enzyme α-chymotrypsin. oup.com In a more general context of ester hydrolysis, sulfatases catalyze the hydrolysis of sulfate (B86663) esters through a novel mechanism involving a formylglycine residue within the enzyme's active site. researchgate.net This residue is hydrated to form a geminal diol. One of the hydroxyl groups attacks the substrate, leading to a covalent enzyme-substrate intermediate, while the other facilitates the elimination of the leaving group, ultimately resulting in the hydrolysis of the ester bond. researchgate.net This detailed enzymatic pathway highlights the sophisticated mechanisms that biological systems employ for ester cleavage.

Coupling Reactions Involving Phenyl Pivalate Substrates

Phenyl pivalate is an effective electrophilic partner in cross-coupling reactions, particularly those catalyzed by nickel. nih.govresearchgate.net The bulky pivalate group plays a crucial role in directing the chemoselectivity of these transformations. nih.govacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, utilizing readily available phenol derivatives as starting materials. organic-chemistry.org

Nickel-catalyzed C-O/C-H coupling reactions enable the direct arylation of C-H bonds using phenyl pivalates as the aryl source. A well-studied example is the coupling of azoles with phenyl pivalate. nih.govresearchgate.netresearchgate.net The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the C(phenyl)–O bond of the phenyl pivalate to a low-valent nickel(0) complex. nih.govacs.org This step is often favored over the cleavage of the C(acyl)–O bond, particularly with bulky acyl groups like pivalate. nih.govresearchgate.net

C-H Activation : The resulting Aryl-Ni(II)-pivalate intermediate then interacts with the azole substrate. researchgate.netmdpi.com In the presence of a base (e.g., Cs₂CO₃ or K₃PO₄), the azole's C-H bond is activated. nih.govresearchgate.net Mechanistic studies suggest this occurs via a concerted metalation-deprotonation (CMD) process, which is often the rate-determining step of the reaction. mdpi.com The base plays a crucial role in this step, increasing the reaction rate and yield. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the nickel center, which forms the new C-C bond between the phenyl group and the azole. nih.gov This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This pathway efficiently constructs biaryl compounds, which are important structures in medicinal chemistry and materials science. organic-chemistry.org

In nickel-catalyzed coupling reactions of aryl carboxylates, a key challenge is controlling the chemoselectivity between two possible reaction pathways: C-H/C-O coupling and decarbonylative C-H coupling. nih.govacs.org The choice between these pathways is significantly influenced by the steric and electronic properties of the carboxylate substrate, particularly the acyl group. nih.govresearchgate.net

C-H/C-O Coupling Pathway : This pathway involves the cleavage of the C(phenyl)–O bond. It is predominant for substrates with bulky acyl groups, such as phenyl pivalate. nih.govresearchgate.netacs.org The large tert-butyl group of the pivaloyl moiety sterically hinders the alternative C(acyl)–O bond cleavage. nih.gov

Decarbonylative C-H Coupling Pathway : This competing pathway involves the oxidative addition of the C(acyl)–O bond, followed by CO migration (decarbonylation) and reductive elimination. nih.govacs.org This route is favored for substrates with less bulky acyl groups, such as aryl acetates. nih.gov

Table 2: Chemoselectivity in Ni-Catalyzed Coupling of Aryl Carboxylates

| Pathway | Favored Acyl Group | Key Mechanistic Step | Influence of Pivalate Group | Ref |

| C-H/C-O Coupling | Bulky (e.g., Pivalate) | Oxidative addition of C(aryl)-O bond | Steric bulk directs reaction to this pathway by disfavoring the alternative. | nih.gov, researchgate.net, acs.org |

| Decarbonylative C-H Coupling | Less Bulky (e.g., Acetate) | Oxidative addition of C(acyl)-O bond, CO migration | Steric bulk raises the energy barrier for CO migration, making this pathway unfavorable. | nih.gov, acs.org |

Radical Reactions and Decarboxylative Processes

The carboxylate group can participate in radical reactions, most notably through decarboxylation, which generates a carbon-centered radical intermediate. researchgate.net The Barton decarboxylation is a classic example, where a carboxylic acid is converted into a thiohydroxamate ester, which then fragments under thermal or photochemical conditions to produce an alkyl radical and CO₂. beilstein-journals.orgbeilstein-journals.org

The stability of the resulting radical is a critical factor in these processes. acs.org The fragmentation selectivity in carboxylates follows the order of radical stability: tertiary > secondary > primary > methyl > phenyl. acs.org Pivalic acid, upon decarboxylation, would generate a tertiary butyl radical. However, in the context of cross-coupling reactions, substrates that form non-planar radicals with π-character are often more amenable, which can leave acids like pivalic acid outside the scope of certain methodologies. nih.gov

While direct radical decarboxylation of the pivalate ester itself is not the most common pathway, the principles of radical generation from carboxylates are fundamental. These reactions often involve an electron transfer step to initiate the process, either from a photocatalyst or through electrochemical oxidation. researchgate.netbeilstein-journals.org The generated radical can then be trapped by a suitable reagent or participate in cascade reactions to build molecular complexity. beilstein-journals.org

N-Hydroxyphthalimide (NHPI) Pivalate Esters as Radical Precursors

N-Hydroxyphthalimide (NHPI) esters, including those derived from pivalic acid, have emerged as versatile and stable precursors for generating radicals. mdpi.comresearchgate.net Their utility stems from their capacity to undergo a reductive decarboxylative fragmentation, a process that yields a substrate radical poised for a variety of subsequent chemical transformations. mdpi.com This activation process can be initiated through several methods, including thermal, photochemical, or electrochemical conditions. mdpi.com

The core of the mechanism involves the reduction of the NHPI ester, which leads to the cleavage of the N-O bond and subsequent loss of carbon dioxide, ultimately forming the desired radical species. The versatility of this system allows for a high degree of control over the reaction conditions, influencing the efficiency and selectivity of the radical generation. researchgate.net For instance, in photoredox catalysis, a photocatalyst, upon excitation by visible light, can initiate the reduction of the NHPI ester. dntb.gov.ua

A key feature of NHPI esters is their ability to participate in various reaction classes, such as radical additions, cyclizations, and decarboxylative cross-coupling reactions. researchgate.net The stability and ease of preparation of these esters make them advantageous compared to traditional radical generation methods that often rely on hazardous reagents and harsh conditions. mdpi.com

Single-Electron Transfer (SET) Mechanisms in Radical Generation

The generation of radicals from NHPI pivalate esters is fundamentally governed by single-electron transfer (SET) events. mdpi.com In a typical photochemical process, a photocatalyst absorbs light and enters an excited state. mdpi.com This excited photocatalyst can then engage in SET with the NHPI ester.

Two primary quenching cycles can operate in photoredox catalysis: reductive and oxidative quenching. uni-bayreuth.de

Reductive Quenching: An excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reducing species. This species then transfers an electron to the NHPI ester, initiating the radical formation cascade. mdpi.com

Oxidative Quenching: The excited photocatalyst directly oxidizes a substrate and is itself reduced. In the context of NHPI esters, the excited photocatalyst can be quenched by the ester, especially in the presence of a hydrogen bond donor like water or methanol (B129727), which facilitates the electron transfer. mdpi.com

The SET process results in the formation of a radical anion intermediate from the NHPI ester. mdpi.com This intermediate is unstable and rapidly fragments through N-O bond homolysis and decarboxylation, releasing a phthalimidyl anion, carbon dioxide, and the desired alkyl radical. mdpi.com The efficiency of this SET process can be influenced by several factors, including the choice of electron donor, the presence of Brønsted or Lewis acids, and the potential formation of charge-transfer complexes between the catalyst and the substrate. mdpi.com

Below is a table summarizing key aspects of SET mechanisms in radical generation from NHPI esters.

| Activation Method | Key Mechanistic Feature | Influencing Factors | Resulting Radical |

| Photochemical | Single-Electron Transfer (SET) from an excited photocatalyst. | Electron donor, Brønsted/Lewis acids, solvent polarity. | Alkyl Radical |

| Electrochemical | Direct reduction at an electrode surface. | Applied potential, supporting electrolyte. | Alkyl Radical |

| Thermal | Thermally induced SET from an appropriate electron donor. | Temperature, nature of the electron donor. | Alkyl Radical |

Phenolysis Mechanisms in Ester Transformations, including Polymerization Contexts

In the realm of polymer chemistry, particularly in the synthesis of high-performance liquid crystal polymers (LCPs) like Vectra®, the mechanism of polymerization can evolve as the reaction progresses. mdpi.com While the initial stages of polycondensation may proceed via acidolysis, the later stages can transition to a phenolysis mechanism. mdpi.comresearchgate.net

This mechanistic shift is driven by side reactions that alter the nature of the polymer chain end-groups. For example, in the synthesis of aromatic polyesters, carboxylic acid end groups can undergo decarboxylation to yield phenyl ester termini. mdpi.comresearchgate.net Concurrently, acetylated phenol end groups can eliminate ketene (B1206846) to produce phenolic end groups. mdpi.com Pivalate esters are notably more stable in this regard as they are unable to form ketene. researchgate.net

The "phenolysis" mechanism then describes the chain-growth reaction between these newly formed end-groups: a phenolic end-group of one polymer chain reacts with a phenyl ester end-group of another. mdpi.comresearchgate.net This transesterification reaction forms a new ester linkage, elongating the polymer chain and releasing phenol as a byproduct. researchgate.net The remarkable aspect of this process is that polymer molecular weight continues to increase even after the primary reactive end-groups have been consumed and transformed. mdpi.com

The study of model compounds, such as the reaction between p-t-butylphenyl acetate (B1210297) and benzoic acid, has been instrumental in elucidating these complex mechanistic pathways. researchgate.net These studies have confirmed that the kinetics of the model reactions are comparable to those of the actual polycondensations, lending strong support to the proposed mechanisms. mdpi.com

The table below outlines the transformation of end-groups and the subsequent phenolysis reaction in LCP synthesis.

| Initial End-Group | Transformation Reaction | Resulting End-Group |

| Aromatic Carboxylic Acid | Decarboxylation | Phenyl Ester |

| Acetylated Phenol | Ketene Elimination | Phenolic |

| Subsequent Reaction | Description | Products |

| Phenolysis | Reaction between a phenolic end-group and a phenyl ester end-group. | Elongated Polymer Chain + Phenol |

This shift to a phenolysis mechanism is a crucial aspect of achieving high molecular weight in certain melt polycondensation processes for advanced polyester (B1180765) materials.

Catalysis in Pivalic Acid, Phenyl Ester Chemistry

Role of Pivalic Acid as a Catalyst or Additive

Pivalic acid is frequently employed not just as a reagent but also as a crucial additive or co-catalyst in numerous organic reactions. Its bulky tert-butyl group provides steric hindrance that can prevent side reactions, while its carboxylate form, pivalate (B1233124), can act as a key ligand or proton shuttle in catalytic cycles.

Pivalic acid has demonstrated a significant catalytic influence in radioiodine isotope exchange reactions, serving as more than just a high-boiling solvent. umich.edu Studies involving the radioiodination of compounds like iopanoic acid have shown substantially higher yields when the reaction is conducted in pivalic acid compared to other high-boiling point solvents like neopentyl alcohol. For instance, heating iopanoic acid with a radioiodine source in pivalic acid at approximately 100°C for 60 minutes resulted in an 84% radiochemical yield. umich.edu In contrast, a similar reaction in neopentyl alcohol at 105°C yielded only 33%, accompanied by numerous side products. umich.edu

The catalytic role of pivalic acid is further highlighted in the isotope exchange of esters. When cyclohexyl iopanoate was subjected to exchange conditions, using pivalic acid as the medium afforded a 70% yield with no side-product formation. umich.edu However, performing the exchange in neopentyl alcohol resulted in a lower 50% yield, and the addition of a traditional acid catalyst resin (Amberlite) to the alcohol further decreased the yield to 39%. umich.edu These findings strongly suggest that pivalic acid possesses a unique catalytic activity that facilitates the isotope exchange process, likely by creating a favorable acidic environment that promotes the reaction. umich.eduakjournals.com

| Reaction Medium | Additive | Radiochemical Yield | Side Products |

|---|---|---|---|

| Pivalic Acid | None | 70% | None |

| Neopentyl Alcohol | None | 50% | Not specified |

| Neopentyl Alcohol | Amberlite Resin (Sulfonic Acid) | 39% | Not specified |

Pivalic acid, often in its anionic pivalate form, is a highly effective co-catalyst in metal-catalyzed C-H functionalization reactions. Its primary role is to facilitate the cleavage of a C-H bond through a mechanism known as Concerted Metallation-Deprotonation (CMD). thieme-connect.comrsc.orgresearchgate.net In this process, the carboxylate group acts as an internal base or proton shuttle, abstracting a proton from the substrate at the same time as the metal center coordinates to the carbon, thereby lowering the activation energy of this critical step. researchgate.netnih.gov

A landmark example is the palladium-catalyzed direct arylation of unactivated benzene (B151609) with aryl bromides. thieme-connect.comresearchgate.net This transformation was made possible by the addition of a catalytic amount of pivalic acid. thieme-connect.comresearchgate.net Computational and experimental evidence indicates that the pivalate anion is a key component in the C-H bond-breaking event, shuttling a proton from benzene to the stoichiometric carbonate base. researchgate.net

Similarly, in rhodium-catalyzed reactions, such as the formation of α-branched amines, pivalic acid is an essential co-catalyst for the activation of ortho-C(sp²)-H bonds via the CMD pathway. nih.gov Density functional theory (DFT) computations revealed that in the absence of pivalic acid, the energy barrier for C-H activation is significantly higher. nih.gov The effectiveness of the carboxylate additive in CMD reactions has been shown to correlate with its pKa, although the rate can decrease if the pKa is too high. acs.org

| Reaction Type | Metal Catalyst | Key Finding | Reference |

|---|---|---|---|

| Direct Arylation of Benzene | Palladium | Pivalate acts as a catalytic proton shuttle in a CMD mechanism. | thieme-connect.comresearchgate.net |

| Formation of α-Branched Amines | Rhodium | Pivalic acid is an essential co-catalyst for ortho-C(sp²)-H bond activation. | nih.gov |

| C-H Arylation of 2-phenylpyridine | Rhodium | The pKa of the carboxylate additive directly correlates with the reaction rate. | acs.org |

| C-H Functionalization of 2-Arylpyridine Derivatives | Rhodium | Catalytic amounts of pivalic acid were key to achieving high yields in short reaction times. | researchgate.net |

Metal-Catalyzed Transformations

Phenyl pivalate and other pivalic esters are valuable substrates in metal-catalyzed cross-coupling reactions. The pivalate group can serve as an effective leaving group, particularly in reactions catalyzed by palladium and nickel, which are capable of activating the otherwise inert C–O bond of the ester.

Palladium catalysts are highly effective for transformations involving pivalate esters. Research has shown that phenyl pivalate can undergo coupling reactions with various nucleophiles. For example, in a palladium-catalyzed amination reaction, phenyl pivalate coupled with aniline (B41778) nucleophiles to produce the corresponding amide in 80% yield. yale.edu This demonstrates the utility of the phenyl pivalate as a stable yet reactive substrate for C-N bond formation.

The scope of palladium-catalyzed reactions extends to other types of pivalate esters as well. Alkenyl pivalates, for instance, have been shown to be effective coupling partners in reactions with organomagnesium reagents, providing a practical route to multi-substituted alkenes. researchgate.net Furthermore, the palladium-pivalic acid co-catalyst system used for C-H functionalization highlights another dimension of palladium's role in the chemistry of pivalates. thieme-connect.comresearchgate.net

| Pivalate Substrate | Coupling Partner | Product Type | Catalyst System Example | Reference |

|---|---|---|---|---|

| Phenyl Pivalate | Anilines | Amide | Pd-based catalyst | yale.edu |

| Alkenyl Pivalates | Organomagnesium reagents | Multi-substituted Alkenes | Pd(OAc)₂ / PP-Phos | researchgate.net |

| Benzene (with PivOH additive) | Aryl Bromides | Biaryls | Pd(OAc)₂ / DavePhos / PivOH | thieme-connect.comresearchgate.net |

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for the activation of C–O bonds in pivalate esters. nih.gov Nickel-catalyzed systems have been developed for a broad range of transformations, including aminations, cyanations, and stereospecific C-C bond-forming reactions. issuu.com It has been noted that reactions involving aryl pivalates often require lower temperatures compared to their phenyl ester counterparts, suggesting that the C-O bond scission is easier in pivalates. issuu.com

Key examples of nickel-catalyzed reactions include:

Stereospecific Cross-Coupling: Enantioenriched benzylic pivalates react with aryl boroxines in the presence of a simple Ni(0) catalyst to form diarylalkanes and triarylmethanes with a high degree of chirality transfer. nih.gov

Cyanation: Benzylic and allylic pivalate esters undergo cyanation using an air-stable Ni(II) precatalyst and zinc cyanide, providing an efficient route to valuable nitrile compounds. researchgate.net This method was successfully applied to a synthesis of (±)-naproxen. researchgate.net

Amination: Nickel catalysts facilitate the amination of aryl pivalates to produce primary aryl and heteroaryl amines. issuu.com

Photoredox/Nickel Dual Catalysis: A pivalic acid-derived N-hydroxyphthalimide (NHPI) ester has been used in a three-component 1,2-alkylacylation of alkenes, showcasing the integration of pivalate chemistry with modern synthetic methods. rsc.org

| Pivalate Substrate | Reagent | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Benzylic Pivalates | Aryl Boroxines | Cross-Coupling | Stereospecific C-C bond formation | nih.gov |

| Benzylic/Allylic Pivalates | Zn(CN)₂ | Cyanation | Synthesis of nitriles, including (±)-naproxen | researchgate.net |

| Aryl Pivalates | Amines | Amination | Synthesis of primary aryl amines | issuu.com |

| Pivalic acid-derived NHPI ester | Alkenes / Acyl Electrophiles | 1,2-Alkylacylation | Dual photoredox/nickel catalysis | rsc.org |

Organocatalysis and Acid/Base Catalysis

In the realm of organocatalysis and general acid/base catalysis, pivalic acid and its derivatives, particularly pivalic anhydride (B1165640), are often used as activating agents or mediators rather than phenyl pivalate being the primary substrate.

Pivalic anhydride is a key reagent for the esterification of phenols with carboxylic acids, a reaction that can be catalyzed by sodium thiosulfate (B1220275). arkat-usa.org In this process, the anhydride activates the carboxylic acid, and the non-toxic pivalic acid is formed as a byproduct that can be easily removed. arkat-usa.org

In another organocatalytic approach, aldehydes can be oxidized to form mixed anhydrides with pivalic acid using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and pyridine. rsc.org These activated mixed anhydrides can then react in situ with nucleophiles like alcohols or amines to form esters or amides, respectively. rsc.org

The pivalate anion itself can play a direct role in organocatalytic cycles. In reactions proceeding through C1-ammonium enolates, which are generated from a tertiary amine catalyst and a carboxylic acid derivative, the pivalate anion can serve as the rate-determining base that deprotonates an acyl ammonium (B1175870) intermediate to form the key enolate. core.ac.uk

Furthermore, the synthesis of pivalate esters, including phenyl pivalate, can be achieved using acid or organocatalysts. Phosphoric acid (H₃PO₄) can catalyze the acylation of alcohols with pivalic anhydride. organic-chemistry.org Similarly, organocatalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective for the acylation of inert alcohols and phenols. organic-chemistry.org

Phosphoric Acid and Bismuth Triflate Catalysis in Esterification

Both phosphoric acid (H₃PO₄) and bismuth(III) triflate (Bi(OTf)₃) have emerged as effective catalysts for the esterification of phenols, offering alternatives to more traditional acid catalysts.

Phosphoric Acid (H₃PO₄): Phosphoric acid is an inexpensive and safe Brønsted acid catalyst for the acylation of alcohols and phenols with acid anhydrides. organic-chemistry.orgnii.ac.jp The mechanism is proposed to involve the in-situ generation of diacylated mixed anhydrides, which act as efficient catalytic acyl transfer reagents. nii.ac.jp A combination of trifluoroacetic anhydride (TFAA) and phosphoric acid has been reported as a highly efficient system for the direct O-acylation of phenolic hydroxyl groups with free carboxylic acids, providing aryl carboxylate esters in good yields within minutes under solvent-free conditions. researchgate.net This method is noted for its operational simplicity and the use of inexpensive and recyclable reagents. researchgate.net

Bismuth(III) Triflate (Bi(OTf)₃): Bismuth(III) triflate is a powerful Lewis acid catalyst that is tolerant to water and effective in a variety of organic transformations, including the acylation of alcohols and phenols. acs.org It has been shown to catalyze mild acylations of alcohols with acid anhydrides, and is capable of activating less reactive acylating reagents like pivalic anhydride. organic-chemistry.orgacs.org This makes it particularly useful for the synthesis of sterically demanding esters. The catalytic activity of Bi(OTf)₃ allows for the smooth acylation of tertiary alcohols and other challenging substrates. acs.org To overcome difficulties in separating the product from unreacted anhydride, a method involving the methanolysis of the excess anhydride has been developed. organic-chemistry.org

Table 2: Comparison of Phosphoric Acid and Bismuth Triflate in Phenolic Esterification

| Catalyst System | Reactants | Key Features | Reference |

| H₃PO₄ / TFAA | Phenols, Carboxylic Acids | Metal-free, high-speed, solvent-free | researchgate.net |

| H₃PO₄ | Alcohols, Acid Anhydrides | Inexpensive, safe, forms diacylated mixed anhydrides | nii.ac.jp |

| Bi(OTf)₃ | Alcohols/Phenols, Pivalic Anhydride | Powerful Lewis acid, activates less reactive anhydrides, mild conditions | organic-chemistry.orgacs.org |

Sodium Thiosulfate Catalysis in Phenolic Ester Formation

A notable and efficient method for the synthesis of phenolic esters involves the use of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) as a catalyst in the presence of pivalic anhydride. arkat-usa.org This approach provides a simple and practical pathway to generate phenolic esters from carboxylic acids and electron-rich phenols. arkat-usa.org

The proposed mechanism for this reaction is as follows:

Mixed Anhydride Formation: The carboxylic acid is first activated in situ by pivalic anhydride to form a pivaloyl mixed anhydride. arkat-usa.org

Acyl-Bunte Salt Generation: This mixed anhydride then reacts with sodium thiosulfate to produce an acyl-Bunte salt intermediate. arkat-usa.org

Nucleophilic Attack and Ester Formation: The phenol (B47542) then attacks the acyl-Bunte salt, leading to the formation of the desired phenolic ester and the regeneration of sodium thiosulfate. arkat-usa.org

A key advantage of this method is that the formation of a symmetric anhydride prior to the esterification step is not necessary. arkat-usa.org The primary byproduct is the non-toxic pivalic acid, which can be easily removed through a simple basic workup. arkat-usa.org This reaction is compatible with a range of carboxylic acids and electron-rich phenols. However, the reaction is less effective for phenols bearing strong electron-withdrawing groups due to their reduced nucleophilicity. arkat-usa.org In such cases, the direct reaction of the phenol with pivalic anhydride can lead to the formation of the corresponding pivalate ester as a significant byproduct. arkat-usa.org

Table 3: Sodium Thiosulfate-Catalyzed Synthesis of Phenolic Esters Using Pivalic Anhydride

| Phenol Substrate | Carboxylic Acid | Yield of Phenolic Ester (%) | Reference |

| Phenol | Benzoic acid | 77 | arkat-usa.org |

| 2-Methylphenol | Benzoic acid | 86 | arkat-usa.org |

| 3-Methylphenol | Benzoic acid | 82 | arkat-usa.org |

| 4-Methoxyphenol | Benzoic acid | 85 | arkat-usa.org |

| 4-Chlorophenol | Benzoic acid | 75 | arkat-usa.org |

| 4-Bromophenol | Benzoic acid | 78 | arkat-usa.org |

| Reaction conditions: phenol (1 mmol), carboxylic acid (1.3 mmol), Na₂S₂O₃·5H₂O (30 mol %), and pivalic anhydride (2.0 mmol) in DMF at 70 °C for 4 h. arkat-usa.org |

Photoredox Catalysis and Light-Promoted Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of pivalic acid and its derivatives, photoredox catalysis has been utilized for the generation of acyl radicals from carboxylic acids. nih.gov This redox-neutral approach involves the transient generation of a reactive anhydride intermediate, which can then be reduced by an excited photocatalyst to generate an acyl radical. nih.gov This strategy provides a mild and rapid entry into high-value heterocyclic compounds without the need for harsh conditions like UV irradiation or high temperatures. nih.gov

While direct photoredox-catalyzed synthesis of phenyl pivalate is not extensively documented, light-promoted systems for the synthesis of phenolic esters have been developed. For instance, a visible-light-induced, photocatalyst- and transition-metal-free method for the oxidative esterification of aldehydes with phenols has been reported. acs.org In this system, the phenolate (B1203915) itself can act as a photosensitizer. Upon excitation by visible light, the aryloxy anion is oxidized by a reagent like bromotrichloromethane (B165885) (BrCCl₃) to generate a trichloromethyl radical. This radical then abstracts the aldehydic hydrogen, leading to the formation of a benzoyl radical, which ultimately results in the formation of the O-aryl ester. acs.org Such systems demonstrate the potential of light as a renewable energy source for promoting the formation of ester bonds.

Table 4: Examples of Light-Promoted Reactions Involving Carboxylic Acid Derivatives and Ester Formation

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

| Acylarylation of Olefins | Aromatic Carboxylic Acids, Olefins | fac-Ir(ppy)₃ | Redox-neutral, generation of acyl radicals | nih.gov |

| Oxidative Esterification | Aldehydes, Phenols | Visible Light, BrCCl₃ | Photocatalyst- and metal-free, self-propagating radical reaction | acs.org |

| Decarboxylative Alkylation | Carboxylic Acids, Heteroarenes | Visible Light, Photoredox Catalyst | H₂ and CO₂ release, avoids stoichiometric oxidants | acs.org |

Theoretical and Computational Chemistry Studies of Pivalic Acid, Phenyl Ester

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed in modern medicinal and computational chemistry to calculate the ground-state energy, molecular geometries, and other properties of complex molecules. jmchemsci.com For Pivalic acid, phenyl ester, DFT calculations provide a molecular-level understanding of its reactivity and the energetics of its chemical transformations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This information is crucial for understanding reaction feasibility and kinetics.

A significant application of DFT has been in studying the chemoselectivity of Nickel-catalyzed coupling reactions involving this compound (phenyl pivalate) and azoles. nih.gov Researchers used DFT calculations (specifically with the M06L functional) to investigate two competing mechanisms: a decarbonylative C-H coupling pathway and a C-H/C-O coupling pathway. nih.gov The decarbonylative mechanism involves several key steps: oxidative addition of the C(acyl)-O bond, base-promoted C-H activation of the azole, CO migration, and reductive elimination. nih.gov

The calculations revealed that the choice of the ester's acyl group is a determining factor for the reaction outcome. nih.gov For bulky electrophiles like phenyl pivalate (B1233124), the C-H/C-O coupling product is favored. nih.gov In contrast, less sterically hindered aryl esters tend to yield the decarbonylative C-H coupling product. nih.gov This selectivity is explained by the energetics of the rate-determining steps in each pathway. The CO migration step in the decarbonylative pathway is particularly sensitive to the steric bulk of the acyl substituent. nih.gov

In a different context, DFT has been used to model the C-H functionalization of arenes by Cu(II) carboxylates, including pivalate. researchgate.net These studies calculate the Gibbs activation energy for steps like concerted metalation-deprotonation and C-O reductive coupling, providing insight into the reaction mechanism and the relative energies of different pathways. researchgate.net

Table 1: DFT Functionals and Basis Sets in Related Studies

| Study Focus | DFT Functional/Method | Basis Set | Reference |

|---|---|---|---|

| Ni-catalyzed coupling of phenyl pivalate | M06L / B3LYP | 6-311+G(2d,p)-SDD / 6-31G(d)-LANL2DZ | nih.gov |

| Cu(II) pivalate C-H functionalization | UMN15L | Def2-TZVPP / Def2-SVP | researchgate.net |

| Aminolysis of phenyl acetate (B1210297) (analogue) | B3LYP | 6-31G(d,p) | researchgate.net |

This table is representative of methods used for phenyl pivalate and related compounds.

DFT is also used to calculate various electronic properties that help predict a molecule's reactivity. bhu.ac.in Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the band gap) is an indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.combiomedpharmajournal.org

Another important parameter is the Molecular Electrostatic Potential (MEP). MEP maps visualize the electron density distribution on a molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.inbiomedpharmajournal.org For an ester like this compound, the carbonyl oxygen would be an electron-rich site (negative potential), while the carbonyl carbon and nearby atoms would be electron-deficient (positive potential), indicating a likely site for nucleophilic attack. biomedpharmajournal.org

While specific FMO energy values for this compound are not detailed in the available literature, DFT studies on analogous esters and N-phenyl derivatives provide a framework for what such an analysis would reveal. mdpi.combiomedpharmajournal.org These calculations are crucial for rationalizing observed reaction patterns and predicting new ones. bhu.ac.in

Table 2: Key Reactivity Descriptors from DFT

| Descriptor | Information Provided | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability; higher energy suggests stronger donation. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability; lower energy suggests stronger acceptance. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability; smaller gap implies higher reactivity. biomedpharmajournal.org |

| MEP Map | 3D map of electrostatic potential on the molecule's surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. bhu.ac.in |

Mechanistic Modeling and Rate-Determining Step Analysis

For the Ni-catalyzed coupling of this compound, mechanistic modeling based on DFT calculations has been particularly insightful. nih.gov The study found that the RDS and its energy barrier are highly dependent on the reaction pathway. nih.gov

In the decarbonylative C-H coupling mechanism , the RDS is the CO migration step. This step is highly sensitive to the steric hindrance of the acyl substituent. nih.gov

This differential effect of the bulky pivaloyl group on the two pathways explains the observed chemoselectivity, where this compound preferentially undergoes C-H/C-O coupling. nih.gov Computational studies on the aminolysis of the related molecule phenyl acetate also highlight the importance of the RDS, showing that for this ester, the initial nucleophilic attack is the rate-determining stage, in contrast to other esters where subsequent steps can be slower. researchgate.net The stability of the phenoxide leaving group in phenyl esters plays a significant role in lowering the energy barrier of the elimination stage. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) at the Molecular Level

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational approaches that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). unlp.edu.arresearchgate.net These models rely on calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic characteristics. researchgate.net

While the literature contains many examples of QSAR/QSPR studies on various classes of organic compounds, including esters, no specific, detailed QSAR or QSPR models focused on this compound were found in the analyzed search results. unlp.edu.armdpi.comarabjchem.org

A hypothetical QSPR study on this compound and its analogues would involve the following steps:

Assembling a dataset of related ester compounds with known experimental properties (e.g., boiling point, reaction rate, solubility).

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation linking a subset of the descriptors to the property of interest. nih.gov

Validating the model to ensure its predictive power.

Table 3: Potential Molecular Descriptors for a QSPR Study of Phenyl Pivalate

| Descriptor Category | Example Descriptors | Property Influenced |

|---|---|---|

| Electronic | Dipole moment, Mulliken atomic charges, HOMO/LUMO energies | Reactivity, intermolecular interactions, polarity. researchgate.net |

| Steric | Molecular volume, surface area, specific steric parameters | Reaction rates (especially for hindered esters), binding affinity. researchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Solubility, membrane permeability, biological transport. researchgate.net |

| Topological | Connectivity indices, Wiener index | Boiling point, viscosity, and other bulk physical properties. mdpi.com |

Molecular Docking Studies for Understanding Molecular Interactions

Molecular docking is a computational simulation technique that predicts the most likely binding mode of a small molecule (a ligand) to the active site of a macromolecule, typically a protein or enzyme (a receptor). jmchemsci.comnih.gov It is a cornerstone of modern drug discovery and is also used to understand enzyme mechanisms. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on their interaction energy. researchgate.net

No specific molecular docking studies featuring this compound as the primary ligand of interest were found in the surveyed literature. However, numerous studies on related phenyl esters, piperidine (B6355638) derivatives, and benzoic acid derivatives demonstrate the utility of this approach. nih.govresearchgate.netnih.gov These studies show how docking can elucidate crucial molecular interactions, such as:

Hydrogen bonds: Identifying key amino acid residues that act as hydrogen bond donors or acceptors. nih.govukm.my

Hydrophobic interactions: Mapping how nonpolar parts of a ligand interact with hydrophobic pockets in the receptor.

π-π stacking: Visualizing interactions between aromatic rings of the ligand and receptor. mdpi.com

A molecular docking study involving this compound would be valuable for investigating its potential as an enzyme inhibitor. For example, if it were being studied as a potential inhibitor of a protease, docking simulations could predict its binding affinity and reveal the specific interactions between its phenyl ring, ester group, and bulky t-butyl group with the enzyme's active site residues. This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Table 4: General Workflow of a Molecular Docking Study

| Step | Description | Outcome |

|---|---|---|

| 1. Receptor & Ligand Preparation | Obtain 3D structures (e.g., from PDB for protein) and prepare them by adding hydrogens, assigning charges, etc. | Ready-to-dock 3D structures of the protein and ligand (e.g., Phenyl pivalate). |

| 2. Binding Site Definition | Identify the active site or pocket on the receptor where the ligand is expected to bind. | A defined grid box for the docking algorithm to search within. |

| 3. Docking Simulation | The software systematically places the ligand in the binding site in numerous conformations and orientations. | A set of potential binding poses (orientations). |

| 4. Scoring and Analysis | Each pose is assigned a score based on a scoring function that estimates binding affinity (e.g., in kcal/mol). | A ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. biomedpharmajournal.org |

| 5. Interaction Analysis | The best-scoring pose is analyzed to identify specific intermolecular interactions (H-bonds, etc.). | A detailed 3D model of the ligand-receptor complex, highlighting key interactions. nih.gov |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Applications

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their connectivity within the pivalic acid, phenyl ester molecule. The ¹H NMR spectrum reveals distinct signals for the protons of the tert-butyl group and the phenyl group.

The protons of the nine equivalent methyl groups in the tert-butyl moiety typically appear as a sharp singlet due to the absence of adjacent protons for coupling. The protons of the phenyl group, however, exhibit more complex splitting patterns due to their different chemical environments (ortho, meta, and para positions relative to the ester linkage) and spin-spin coupling between them.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | ~1.3 | Singlet |

| Phenyl (5H) | ~7.0-7.4 | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

¹³C NMR and Advanced 2D NMR Techniques for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows a signal for the carbonyl carbon of the ester group, which is significantly downfield due to the deshielding effect of the double-bonded oxygen. Signals for the quaternary carbon of the tert-butyl group and the methyl carbons are also observed. The aromatic carbons of the phenyl ring appear in the characteristic aromatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~177 |

| Quaternary (C(CH₃)₃) | ~39 |

| Methyl (C(CH₃)₃) | ~27 |

| Aromatic (C-O) | ~151 |

| Aromatic (ortho, meta, para) | ~121-129 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous structural assignment. princeton.edu HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made from 1D spectra. ipb.pt The HMBC experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. princeton.eduipb.pt For this compound, HMBC can show correlations between the tert-butyl protons and the carbonyl carbon, as well as between the aromatic protons and the ester carbonyl carbon, solidifying the structural elucidation. princeton.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. osti.gov A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ester group. osti.gov The exact position of this band can provide insights into the electronic environment of the carbonyl group. Additionally, the spectrum shows bands corresponding to C-H stretching and bending vibrations of the aliphatic tert-butyl group and the aromatic phenyl group. The C-O stretching vibrations of the ester linkage also give rise to distinct bands. osti.gov

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1750-1730 | Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~3000-2850 | Medium |

| C-O Stretch (Ester) | ~1300-1100 | Strong |

Note: Wavenumbers are approximate and can be influenced by the sample state (e.g., neat, solution).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. researchgate.net The Raman spectrum of this compound also exhibits bands corresponding to the various vibrational modes of the molecule. spectrabase.com While the carbonyl stretch is often weaker in Raman than in FTIR, aromatic ring vibrations typically give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the phenyl ring and the breathing mode of the ring are particularly prominent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (phenoxy group in this case) or the acyl group. The base peak in the spectrum is often due to the formation of the stable pivaloyl cation ([C(CH₃)₃CO]⁺) or the phenoxy cation ([C₆H₅O]⁺). nih.gov

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 85 | [C(CH₃)₃CO]⁺ (Pivaloyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov For the analysis of this compound, a sample is typically injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the capillary column. nih.govrsc.org

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak [M]⁺, corresponding to the intact molecule, is observed at a mass-to-charge ratio (m/z) of 178. rsc.org

Key fragmentation pathways for this compound involve the cleavage of the ester bond. The most prominent fragment is often the phenoxy cation [C6H5O]⁺ at m/z 94, which is also the base peak in the mass spectrum of phenol (B47542) itself. docbrown.info Another significant fragment is the pivaloyl cation [(CH3)3CCO]⁺ at m/z 57, resulting from the cleavage of the C-O bond of the ester. The presence and relative abundance of these and other fragments allow for the unambiguous identification of the compound and an assessment of its purity by detecting any potential impurities. libretexts.org

Table 1: Key GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Ion Fragment | Significance |

| 178 | [C11H14O2]⁺ | Molecular Ion Peak |

| 94 | [C6H5O]⁺ | Base Peak, Phenoxy Cation |

| 57 | [(CH3)3CCO]⁺ | Pivaloyl Cation |

This table is generated based on data from various sources. rsc.orgdocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.govsavemyexams.com Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy, often to four or more decimal places. savemyexams.com

For this compound, with a molecular formula of C11H14O2, the theoretical exact mass can be calculated with high precision. This calculated value can then be compared to the experimentally measured mass obtained from an HRMS analysis. The close agreement between the theoretical and experimental masses provides strong evidence for the compound's elemental composition. nih.gov For instance, the calculated monoisotopic mass of this compound is 178.09938 Da. nih.govchemspider.com An experimental HRMS measurement yielding a value extremely close to this confirms the assigned molecular formula and rules out other potential formulas that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C11H14O2 | nih.gov |

| Theoretical Monoisotopic Mass | 178.09938 Da | nih.govchemspider.com |

| Theoretical Average Mass | 178.228 g/mol | chemspider.com |

This table presents theoretical values for this compound.

X-ray Diffraction for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the precise positions of the atoms within the crystal lattice can be determined. wikipedia.org

Table 3: Comparison of Phenyl Ester Structures

| Compound | Molecular Formula | Key Structural Feature | Expected Influence on Crystal Packing |

| Phenyl Acetate (B1210297) | C8H8O2 | Small methyl group | Allows for relatively close packing. |

| This compound | C11H14O2 | Bulky tertiary-butyl group | Steric hindrance likely leads to a less dense packing arrangement. |

This table provides a comparative analysis based on structural considerations. nih.gov

Applications in Advanced Materials Science Chemical Aspects

Incorporation into Polymer Systems

The integration of phenyl pivalate-like structures into polymer chains is a strategic approach to tailor the macroscopic properties of materials. The distinct chemical nature of the t-butyl group and the phenyl ester linkage allows for fine-tuning of polymer architecture and performance.

The incorporation of pivaloyl and phenyl ester groups into polymer backbones has a pronounced effect on their rigidity and thermal characteristics. The inherent stiffness of aromatic rings, such as the phenyl group in the ester, contributes significantly to the rigidity of the polymer chain. tandfonline.commdpi.com This increased rigidity often translates to higher glass transition temperatures (Tg), as more energy is required to induce segmental motion in the polymer. tandfonline.com Polymers with rigid aromatic structures in their main chain, such as aromatic polyamides and poly(amide-imide-esters), are known for their exceptional thermal stability. tandfonline.commdpi.com

The thermal stability of polymers is often evaluated by their thermal decomposition temperature (TDT), typically defined as the temperature at which a certain percentage of weight loss occurs. Aromatic polyesters and polyamides generally exhibit high TDTs due to the strength of the bonds within the aromatic structures. tandfonline.commdpi.com For instance, certain poly(amide-imide-esters) only exhibit TDT values above 400°C when they incorporate a p-aromatic ring from p-aminobenzoic acid in their main chain. tandfonline.com The presence of the phenyl ester linkage itself is crucial, though it can also be a site for degradation under certain conditions, such as UV exposure, which can induce a photo-Fries rearrangement. rug.nl

| Polymer Type | Key Structural Features | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TDT) | Reference |

|---|---|---|---|---|

| Aromatic Polyamides (Xanthene-based) | Bulky xanthene groups, aromatic backbone | 236–298 °C | 490–535 °C | mdpi.com |

| Poly(amide-imide-esters) | p-Aromatic rings | > 250 °C | > 400 °C | tandfonline.com |

| Aromatic Polyamides (Isomerism) | Aromatic diacid chlorides | 237–254 °C | Not specified | mdpi.com |